molecular formula C9H11FO3 B3347370 2-Fluoro-1-methoxy-4-methoxymethoxybenzene CAS No. 133788-99-5

2-Fluoro-1-methoxy-4-methoxymethoxybenzene

Cat. No.: B3347370
CAS No.: 133788-99-5
M. Wt: 186.18 g/mol
InChI Key: LGGWGQLEVZKQML-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is an organic compound with the molecular formula C9H11FO3 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-4-methoxymethoxybenzene typically involves the fluorination of a suitable precursor, such as 1-methoxy-4-methoxymethoxybenzene. The fluorination can be achieved using a fluorinating agent like anhydrous hydrogen fluoride under controlled conditions. The reaction is carried out at elevated temperatures, typically between 50°C to 150°C, and under pressure to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-methoxymethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the methoxy groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Fluoro-1-methoxy-4-methoxymethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methoxy-4-methoxymethoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified by enzymatic reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    4-Fluoroanisole: Another fluorinated benzene derivative with a methoxy group.

    4-Fluoro-2-methoxyphenol: Contains a hydroxyl group instead of a methoxymethoxy group.

Uniqueness

2-Fluoro-1-methoxy-4-methoxymethoxybenzene is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-1-methoxy-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWGQLEVZKQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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